molecular formula C15H25NO5 B2415952 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2137629-17-3

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No. B2415952
CAS RN: 2137629-17-3
M. Wt: 299.367
InChI Key: HUSBQXHKJWYUCP-UHFFFAOYSA-N
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Description

“1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2241130-74-3 . It has a molecular weight of 281.35 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.35 . It is a powder that is stored at room temperature .

Scientific Research Applications

Scale-up Synthesis in Photo Flow Chemistry

Yamashita, Nishikawa, and Kawamoto (2019) explored the continuous photo flow synthesis of a compound closely related to 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid. This process is significant for the large-scale production of biologically active compounds and materials science applications, especially those containing cyclobutane rings labeled with deuterium atoms. This research demonstrates the potential for efficient production of complex cyclobutane derivatives, which can be useful in various scientific studies, including nonclinical and clinical pharmacokinetics (Yamashita, T., Nishikawa, H., & Kawamoto, T., 2019).

Stereoselective Syntheses of Piperidine Derivatives

Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) focused on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, compounds similar to the tert-Butoxycarbonyl-substituted cyclobutane carboxylic acid. These syntheses are essential for the development of diverse organic compounds with potential applications in medicinal chemistry and the study of complex molecular interactions (Boev, V., Moskalenko, A. I., Belopukhov, S., & Przheval’skii, N. M., 2015).

Crystal and Molecular Structure Analysis

Cetina, Hergold-Brundić, Raos, and Žuža-Mak (2003) conducted a study on a closely related compound, focusing on its crystal and molecular structure. Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various fields, including material science and pharmaceuticals. The conformational analysis provided insights into the stability and reactivity of such molecules (Cetina, M., Hergold-Brundić, A., Raos, N., & Žuža-Mak, L., 2003).

Antibacterial Activity Research

Prasad (2021) synthesized novel derivatives of a compound structurally similar to the tert-Butoxycarbonyl-substituted cyclobutane carboxylic acid and evaluated their antibacterial activities. This research underscores the potential medicinal applications of such compounds, particularly in developing new antibacterial agents (Prasad, K., 2021).

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those with tert-butoxycarbonyl groups, for designing anticancer agents. This illustrates the role of these compounds in the development of new pharmacophores and their potential impact in cancer treatment research (Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., Sanna, V., Singh, P., Sharma, P., Irchhaiya, R., & Burman, A., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-7-15(20,8-10-16)14(11(17)18)5-4-6-14/h20H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBQXHKJWYUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CCC2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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